![molecular formula C21H22N4O4S B11300596 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B11300596.png)
5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a hydroxypyrimidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.
-
Sulfonylation: : The next step involves the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
-
Pyrimidinone Formation: : The final step involves the formation of the pyrimidinone ring. This can be achieved by reacting the sulfonylated piperazine derivative with a suitable pyrimidine precursor under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidinone ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids from the hydroxyl group.
Reduction: Formation of sulfides from the sulfonyl group.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action with various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various binding sites, while the sulfonyl and hydroxypyrimidinone groups can form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidine
- 5-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methylpyrimidin-4(3H)-one
- 5-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxy-4-methylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological activities, making it a valuable compound for further research and development.
属性
分子式 |
C21H22N4O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O4S/c26-20-18(15-22-21(27)23-20)30(28,29)25-13-11-24(12-14-25)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H2,22,23,26,27) |
InChI 键 |
KDLJYKPPXPMWRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CNC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11300513.png)
![3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11300524.png)
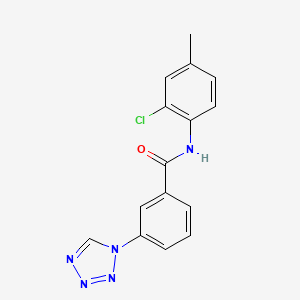
![N-(3,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11300532.png)
![Cyclopropyl(4-{2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11300533.png)
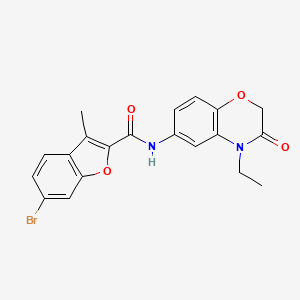
![N-(2-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11300539.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11300547.png)
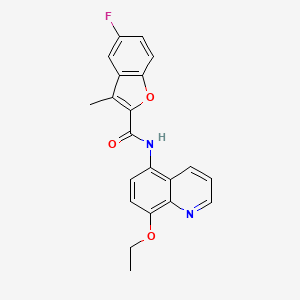
![2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B11300561.png)
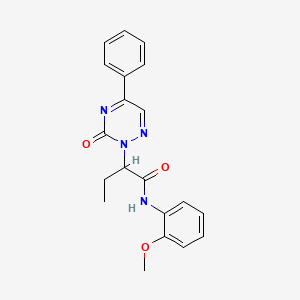
![5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-(4-methylpiperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11300570.png)
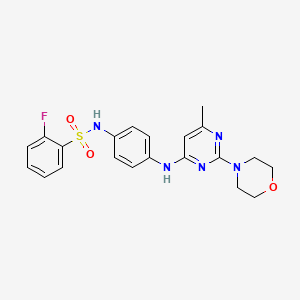
![2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11300613.png)
